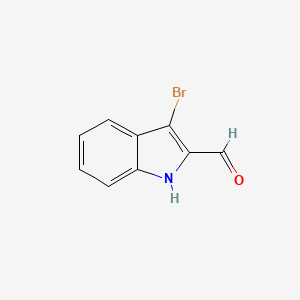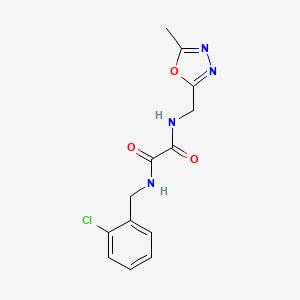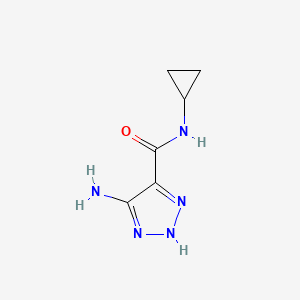![molecular formula C9H13N3O3 B2642684 5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione CAS No. 1025448-38-7](/img/structure/B2642684.png)
5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H13N3O3 . It has a molecular weight of 211.22 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 211.22 and a molecular formula of C9H13N3O3 . Other specific properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Cytotoxicity and ROS Generation
A study by Novotortsev et al. (2021) developed dispiro derivatives of 2-selenoxoimidazolidin-4-ones, which exhibit cytotoxic activity similar to oxygen and sulfur-containing derivatives. Some compounds demonstrated considerable in vitro cytotoxicity against the A549 cancer cell line and increased the level of intracellular reactive oxygen species (ROS) in both A549 and PC3 cells. This suggests a potential application in cancer therapy (Novotortsev et al., 2021).
Hypoglycemic Activity
Oguchi et al. (2000) reported on imidazopyridine thiazolidine-2,4-diones, indicating their potential for treating diabetes. These compounds showed hypoglycemic activity in genetically diabetic mice and are considered for further clinical studies (Oguchi et al., 2000).
Cognition Enhancing Activity
Pinza et al. (1993) synthesized a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, showing potent antiamnestic activity. These compounds, particularly dimiracetam, retained activity when given orally and were more potent than the reference drug oxiracetam. This indicates potential applications in enhancing cognition (Pinza et al., 1993).
Fluorescence in Bioorthogonal Chemistry
Garre et al. (2019) developed a family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These compounds are highly fluorescent and show potential utility in bioorthogonal chemistry due to their strong emissions and high quantum yields (Garre et al., 2019).
Antimicrobial Properties
Derkach et al. (2016) explored 4-thiazolidinethi ones for their antimicrobial properties. Their findings indicated that compounds with distinct antimicrobial effects were identified, suggesting potential applications in creating new antimicrobial chemotherapeutic agents (Derkach et al., 2016).
Antiulcer Activities
Katsura et al. (1991) synthesized imidazo[1,2-alpha]pyridinyl-2-oxobenzoxazolidines and related compounds, which showed potent protective activity against ethanol-induced gastric lesions. This suggests potential applications in developing antiulcer drugs (Katsura et al., 1991).
Safety and Hazards
Zukünftige Richtungen
The future directions for “5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione” and similar compounds could involve further modifications to investigate how the chiral moiety influences kinase inhibition . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
5-(2-oxo-2-pyrrolidin-1-ylethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-7(12-3-1-2-4-12)5-6-8(14)11-9(15)10-6/h6H,1-5H2,(H2,10,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGSCNJHLIUVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)
![9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2642603.png)
![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)

![(E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2642610.png)
![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea](/img/structure/B2642613.png)

![N-Ethyl-N-[2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2642616.png)

![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2642618.png)
![4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2642619.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2642623.png)

